molecular formula C14H11N3O3 B2770294 2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide CAS No. 1798410-74-8

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

Cat. No.: B2770294
CAS No.: 1798410-74-8
M. Wt: 269.26
InChI Key: CVWITXSCSPWFFM-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furancarboxaldehyde, 6-methoxypyridin-3-amine, and malononitrile.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-amino-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Can be used to study enzyme interactions and binding sites due to its functional groups.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Materials Science: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyano group and furan ring can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(furan-2-yl)acrylonitrile: Lacks the methoxypyridine moiety.

    3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide: Lacks the cyano group.

Uniqueness

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a cyano group and a methoxypyridine moiety makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-19-13-5-4-11(9-16-13)17-14(18)10(8-15)7-12-3-2-6-20-12/h2-7,9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWITXSCSPWFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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